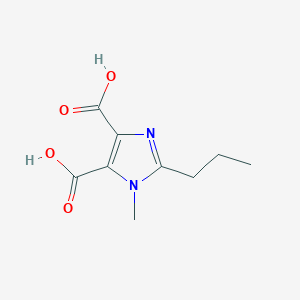
N-(2-溴苯基)肉桂酰胺
概述
描述
“N-(2-Bromophenyl)cinnamamide” is a chemical compound with the molecular formula C15H12BrNO . It has a CAS number of 71910-51-5 .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed. This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Molecular Structure Analysis
The molecular structure of “N-(2-Bromophenyl)cinnamamide” is represented by the linear formula C15H12BrNO . The molecular weight of the compound is 302.173 .Physical And Chemical Properties Analysis
“N-(2-Bromophenyl)cinnamamide” is a solid compound . It should be stored sealed in dry conditions at 2-8°C .科学研究应用
Antimicrobial Activity
N-(2-Bromophenyl)cinnamamide and its derivatives have shown significant antimicrobial activity. They have been found to be active on Staphylococcus and Enterococcus species . The minimum inhibitory concentration (MIC) was found to be 1-4 µg/mL .
Anticancer Activity
These compounds have also been studied for their anticancer properties. They have been tested on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines .
Antioxidant Activity
N-(2-Bromophenyl)cinnamamide derivatives have shown antioxidant activity. This was estimated with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino– bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays .
Biofilm Inhibition
The compounds were evaluated on biofilm formation and biofilm formed by Staphylococcus clinical strains (methicillin–resistance S. aureus MRSA and methicillin–resistance coagulase–negative Staphylococcus MRCNS) .
Hemolysis Assay
In cytotoxic study, an in vitro hemolysis assay was performed on domestic sheep peripheral blood .
Synthesis of Derivatives
N-(2-Bromophenyl)cinnamamide can be used as a starting material for the synthesis of various derivatives. These derivatives often exhibit stronger biological activities than the parent compounds .
安全和危害
作用机制
Target of Action
N-(2-Bromophenyl)cinnamamide has been found to exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in signal transduction pathways, regulating various cellular mechanisms. Hyperactivation of EGFR can induce aggressive tumor progression and reduce sensitivity to antitumor drugs .
Mode of Action
The compound interacts with its target, EGFR, leading to inhibition of the receptor’s activity . This interaction results in the disruption of signal transduction pathways regulated by EGFR, thereby potentially inhibiting tumor progression .
Biochemical Pathways
The primary biochemical pathway affected by N-(2-Bromophenyl)cinnamamide is the EGFR signaling pathway . By inhibiting EGFR, the compound disrupts the downstream effects of this pathway, which include cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of N-(2-Bromophenyl)cinnamamide’s action primarily involve the inhibition of EGFR activity . This inhibition disrupts the downstream signaling pathways regulated by EGFR, potentially leading to reduced cell proliferation and survival .
Action Environment
The action, efficacy, and stability of N-(2-Bromophenyl)cinnamamide can be influenced by various environmental factors. It’s important to note that the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other compounds .
属性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGNQEIHILPJBW-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromophenyl)cinnamamide | |
CAS RN |
71910-51-5 | |
| Record name | N-(2-BROMOPHENYL)CINNAMAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


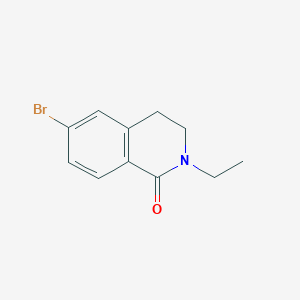
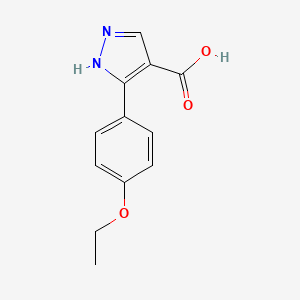
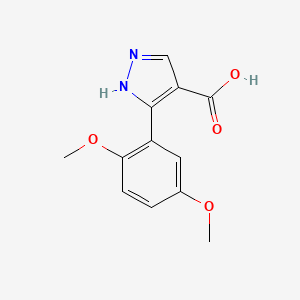
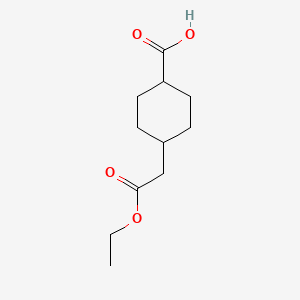
![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)


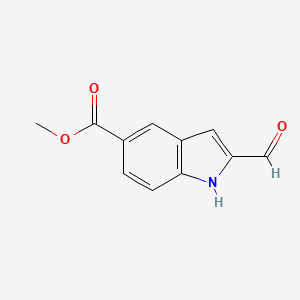
![{6-Methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B3162732.png)
amine](/img/structure/B3162757.png)


